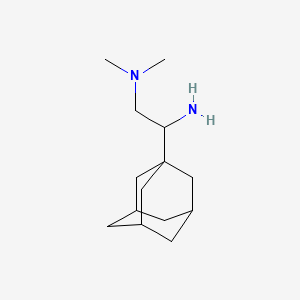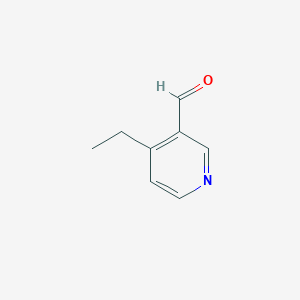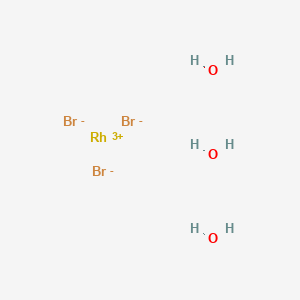
Rhodium(III)bromidetrihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(III) bromide trihydrate, with the chemical formula RhBr₃·3H₂O, is an inorganic compound that belongs to the family of rhodium halides. This compound is known for its red-brown solid appearance and is soluble in water and lower alcohols . It is primarily used as a precursor for the synthesis of various rhodium complexes and has applications in catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhodium(III) bromide trihydrate can be synthesized by reacting rhodium metal with a mixture of hydrochloric acid and bromine. The reaction typically proceeds as follows: [ \text{Rh} + 3\text{Br}_2 + 3\text{H}_2\text{O} \rightarrow \text{RhBr}_3 \cdot 3\text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the complete dissolution of rhodium metal and the formation of the desired trihydrate compound .
Industrial Production Methods: Industrial production of rhodium(III) bromide trihydrate involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and reaction time, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Rhodium(III) bromide trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state rhodium compounds.
Substitution: It can undergo ligand exchange reactions to form different rhodium complexes.
Common Reagents and Conditions:
Oxidation: Bromine trifluoride (BrF₃) can be used as an oxidizing agent to convert rhodium(III) bromide to rhodium(IV) fluoride.
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be used to reduce rhodium(III) bromide to rhodium(I) or rhodium(0) compounds.
Substitution: Aqueous potassium iodide (KI) can be used to substitute bromide ions with iodide ions, forming rhodium(III) iodide.
Major Products Formed:
Oxidation: Rhodium(IV) fluoride (RhF₄)
Reduction: Rhodium(I) complexes or rhodium metal
Substitution: Rhodium(III) iodide (RhI₃)
Applications De Recherche Scientifique
Rhodium(III) bromide trihydrate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of rhodium(III) bromide trihydrate and its derived complexes involves interactions with biological molecules such as DNA, RNA, and proteins. These interactions can lead to the inhibition of DNA replication, disruption of cellular processes, and ultimately cell death. Rhodium complexes have been shown to target specific molecular pathways, making them effective in overcoming resistance mechanisms in cancer cells and pathogenic microorganisms .
Comparaison Avec Des Composés Similaires
Rhodium(III) bromide trihydrate can be compared with other rhodium halides, such as:
Rhodium(III) chloride (RhCl₃): Similar in structure and reactivity, but more commonly studied and used in various applications.
Rhodium(III) fluoride (RhF₃): Less commonly used but has unique properties due to the presence of fluoride ions.
Rhodium(III) iodide (RhI₃): Similar in reactivity but with different solubility and stability properties.
Rhodium(III) bromide trihydrate is unique due to its specific solubility in water and lower alcohols, making it suitable for certain applications where other rhodium halides may not be as effective.
Propriétés
Formule moléculaire |
Br3H6O3Rh |
|---|---|
Poids moléculaire |
396.66 g/mol |
Nom IUPAC |
rhodium(3+);tribromide;trihydrate |
InChI |
InChI=1S/3BrH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 |
Clé InChI |
OYHSYYHGXYZRSG-UHFFFAOYSA-K |
SMILES canonique |
O.O.O.[Br-].[Br-].[Br-].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


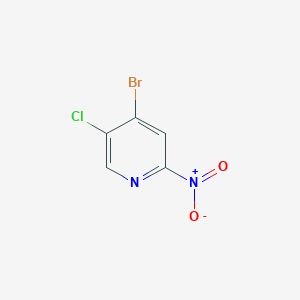

![tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13113836.png)

![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)
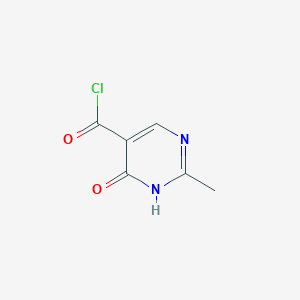
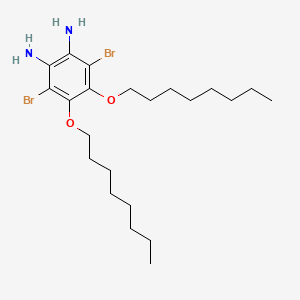

![5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)
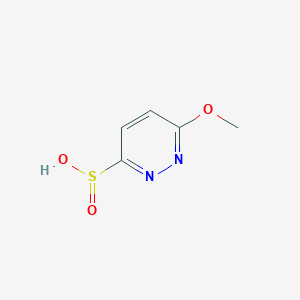

![2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole](/img/structure/B13113903.png)
